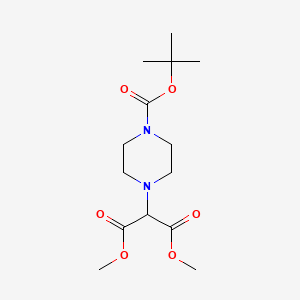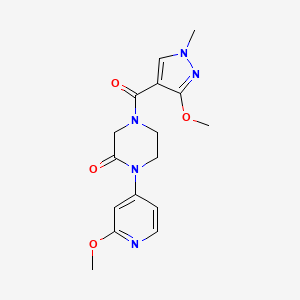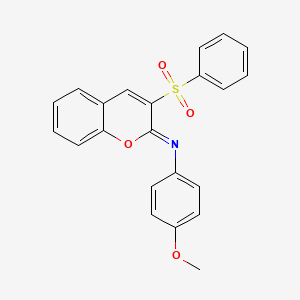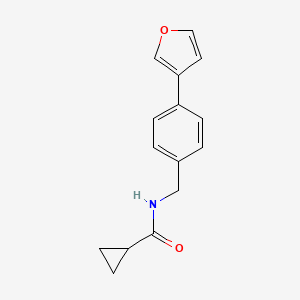![molecular formula C13H18ClNO2 B2624233 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol CAS No. 1478411-49-2](/img/structure/B2624233.png)
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a promising drug candidate that has shown great potential in preclinical studies.
作用機序
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol leads to the suppression of B-cell receptor signaling, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has been shown to have significant biochemical and physiological effects. In preclinical studies, 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has been shown to inhibit the growth of cancer cells and induce cell death. It has also been shown to reduce the levels of cytokines and chemokines, which are involved in the inflammatory response. 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of cell survival and proliferation.
実験室実験の利点と制限
One of the advantages of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is its selectivity for BTK, which reduces the potential for off-target effects. 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is its potential for drug resistance, which may limit its effectiveness in the long term.
将来の方向性
There are several future directions for the research and development of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol. One direction is the optimization of the synthesis method to improve the yield and purity of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol. Another direction is the development of combination therapies that can enhance the therapeutic effects of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol. Additionally, further studies are needed to investigate the potential for drug resistance and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol in humans.
Conclusion:
In conclusion, 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is a promising drug candidate for the treatment of various types of cancer. It has shown significant potential in preclinical studies and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to optimize the synthesis method, develop combination therapies, investigate drug resistance, and evaluate the safety and efficacy of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol in humans.
合成法
The synthesis of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials for the synthesis of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol are 4-chlorobenzylamine and 4-hydroxymethyltetrahydrofuran. The reaction involves the reaction of 4-chlorobenzylamine with 4-hydroxymethyltetrahydrofuran in the presence of a base, resulting in the formation of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol. The purification of 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol is done by column chromatography or recrystallization.
科学的研究の応用
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells and induce cell death. 4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol has also been studied in combination with other drugs to enhance its therapeutic effects.
特性
IUPAC Name |
4-[[(4-chlorophenyl)methylamino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-3-1-11(2-4-12)9-15-10-13(16)5-7-17-8-6-13/h1-4,15-16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPFQGHPXDYYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Chlorophenyl)methyl]amino}methyl)oxan-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2624150.png)


![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)





![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)

![N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide](/img/structure/B2624171.png)
![N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624172.png)
![2-[1-benzyl-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]benzenol](/img/structure/B2624173.png)